REACTION_CXSMILES
|
[NH:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH:3]=[CH:2]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O1CCCC1>[C:9]([N:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH:3]=[CH:2]1)(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N1C=CN2N=CC=C21
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C=CN2N=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |